molecular formula C10H4N2O4 B2863128 pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 42094-01-9

pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

Cat. No.: B2863128
CAS No.: 42094-01-9
M. Wt: 216.152
InChI Key: BODODHZQRWXWFQ-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a tricyclic compound featuring fused pyrrole and isoindole rings with four ketone groups. It is synthesized via a catalyst-free [2 + 2 + 2] cycloaddition of maleimide derivatives and nitroenamines under simple heating conditions, yielding highly functionalized derivatives . This method contrasts with traditional approaches requiring metal catalysts or harsh conditions. The compound’s rigid, electron-deficient structure makes it a candidate for applications in materials science and organic electronics.

Properties

IUPAC Name

pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2O4/c13-7-3-1-2-4-6(5(3)9(15)11-7)10(16)12-8(4)14/h1-2H,(H,11,13,15)(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODODHZQRWXWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C(=O)NC3=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Synthesis

This compound can be synthesized through various methods, including the multicomponent synthesis involving maleimide derivatives and nitroenamines. This synthesis utilizes a [2 + 2 + 2] cycloaddition reaction that allows for the formation of multiple bonds in a single step, enhancing the efficiency of producing functionalized derivatives for biological evaluation .

Biological Activity Overview

The biological activities of this compound and its derivatives include:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. The presence of nitrogen in the ring structure is believed to enhance interaction with microbial targets.
  • Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. For instance, pyrrolopyrazine derivatives have been noted for their ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation .
  • Antioxidant Properties : The antioxidant capacity of these compounds is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Kinase Inhibition : Many heterocyclic compounds interact with kinase enzymes involved in signaling pathways that regulate cell growth and survival. Inhibition of these kinases can lead to reduced tumor cell proliferation and increased apoptosis.
  • Interaction with DNA : Some studies suggest that similar compounds may bind to DNA or interfere with its replication process, thereby exerting antitumor effects .
  • Modulation of Immune Response : The anti-inflammatory properties observed in related compounds suggest that this compound may modulate immune responses by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of pyrrolo[3,4-e]isoindole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Testing :
    • In vitro evaluations showed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions on the ring significantly enhanced antimicrobial potency.

Comparative Analysis

Compound TypeBiological ActivityMechanism of Action
Pyrrolo[3,4-e]isoindole DerivativesAntimicrobialKinase inhibition and DNA interaction
Pyrrolopyrazine DerivativesAntitumorApoptosis induction via mitochondrial pathways
Thiazole DerivativesAntiparasiticModulation of immune response

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Pyrrolo[3,4-f]isoindole Derivatives

Pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone (pyromellitic diimide) is a positional isomer where the fused pyrrole ring occupies the [3,4-f] position instead of [3,4-e]. Key differences include:

  • Electronic Properties : The [3,4-f] isomer exhibits stronger electron-withdrawing characteristics due to the symmetric arrangement of its four ketone groups, enhancing its utility in n-type semiconductors .
  • Applications : Widely used as a ligand in nickel-based metal-organic frameworks (MOFs) (e.g., Ni₈ clusters) for catalysis and gas storage .
  • Synthesis : Typically prepared via condensation of pyromellitic dianhydride with amines, contrasting with the cycloaddition route used for the [3,4-e] isomer .

Functional Group Variations

2,6-Dihydroxypyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
  • Substituents : Hydroxyl groups at positions 2 and 6 enhance solubility in polar solvents and enable hydrogen bonding, making it suitable for aqueous-phase catalysis .
  • Reactivity: The hydroxyl groups allow post-synthetic modifications, such as coordination to metal ions, which the [3,4-e] tetrone cannot achieve without additional functionalization .
2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
  • Substituents : Bulky 2-ethylhexyl groups increase hydrophobicity, improving compatibility with polymer matrices in organic photovoltaics .
  • Molecular Weight : Higher molecular weight (440.58 g/mol) compared to the [3,4-e] tetrone (244.21 g/mol) affects crystallization behavior .

Substituent Effects on Properties

Alkyl and Aryl Substituents

  • Phenylethyl Derivatives : 2,6-Bis[(S)-1-phenylethyl]-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone demonstrates enhanced biological activity, including anti-inflammatory and anti-tumor properties, attributed to the chiral phenylethyl groups .
  • Methyl/Diethyl Derivatives : Pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone derivatives with methyl or diethyl groups (e.g., 2,7-dimethyl or 2,7-diethyl) exhibit lower melting points and higher solubility in organic solvents than the parent compound .

Application Comparison

  • MOFs : The [3,4-f] isomer is preferred in MOFs due to its symmetry and stability, while the [3,4-e] isomer’s asymmetric structure remains underexplored in this field .
  • Biological Activity : Phenylethyl-substituted [3,4-f] derivatives show promise in medicinal chemistry, whereas the [3,4-e] tetrone’s bioactivity is less documented .
  • Electronics : Both isomers serve as electron-deficient cores, but the [3,4-f] isomer’s symmetric structure improves charge transport in organic semiconductors .

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